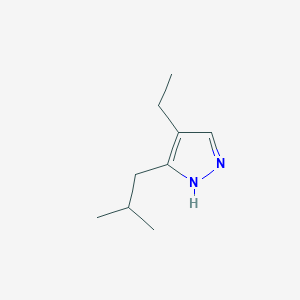
4-Ethyl-5-isobutyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-isobutyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological and chemical properties. Pyrazoles have been extensively studied due to their wide range of applications in various fields, including medicine, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-isobutyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of ethyl acetoacetate with isobutylhydrazine under acidic conditions can yield the desired pyrazole derivative . Another method involves the use of terminal alkynes, aromatic aldehydes, and hydrazines in the presence of molecular iodine as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and catalysts, can minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), catalysts (e.g., palladium, copper).
Major Products Formed
The major products formed from these reactions include oxidized pyrazole derivatives, reduced pyrazole derivatives, and various substituted pyrazole compounds, each with unique chemical and biological properties .
Scientific Research Applications
4-Ethyl-5-isobutyl-1H-pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-5-isobutyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the cell membrane integrity of microbial pathogens .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-isobutyl-1H-pyrazole
- 4-Ethyl-5-tert-butyl-1H-pyrazole
- 4-Propyl-5-isobutyl-1H-pyrazole
Uniqueness
4-Ethyl-5-isobutyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H16N2 |
|---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
4-ethyl-5-(2-methylpropyl)-1H-pyrazole |
InChI |
InChI=1S/C9H16N2/c1-4-8-6-10-11-9(8)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
LHKUTDKSERITCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NN=C1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


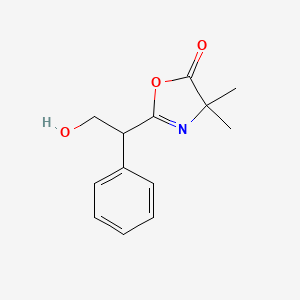
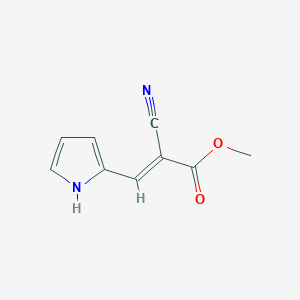
![3-Propyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12888641.png)

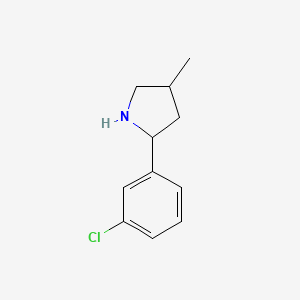
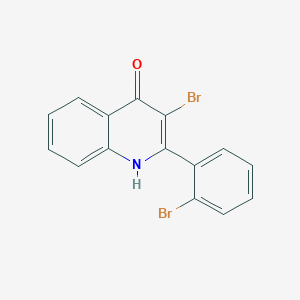

![2-(Aminomethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12888666.png)
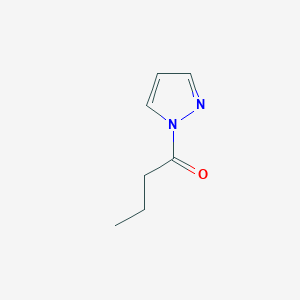
![(1S,6S,7R,8AS)-1-ethyl-6,7-dihydroxytetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B12888680.png)
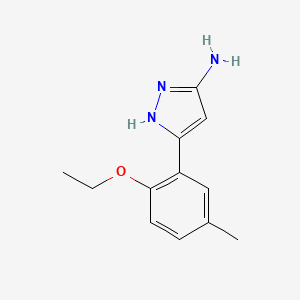
![4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-5-[2-(1-pyrrolidinyl)-4-pyridyl]-1,3-thiazole](/img/structure/B12888691.png)


